sodium;2,4,6-trichlorophenolate

Descripción

BenchChem offers high-quality sodium;2,4,6-trichlorophenolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2,4,6-trichlorophenolate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

sodium;2,4,6-trichlorophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O.Na/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWVVWIHGYXNNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Sodium 2,4,6-Trichlorophenolate: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of sodium 2,4,6-trichlorophenolate, a significant chemical intermediate. We will delve into its chemical identity, physicochemical properties, synthesis, and safety considerations, offering field-proven insights for professionals in research and development.

Chemical Identity and Structure

Sodium 2,4,6-trichlorophenolate is the sodium salt of 2,4,6-trichlorophenol.[1][2] It is commercially available and finds its primary application as an intermediate in the synthesis of other organic compounds, notably the fungicide prochloraz.[3]

| Identifier | Value |

| IUPAC Name | sodium;2,4,6-trichlorophenolate[4] |

| Synonyms | Sodium 2,4,6-trichlorophenate, 2,4,6-Trichlorophenol sodium salt[1][2] |

| CAS Number | 3784-03-0[1][5] |

| Molecular Formula | C6H2Cl3NaO[1][5][6] |

| Molecular Weight | 219.43 g/mol [5][7] |

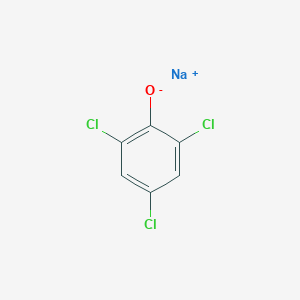

The structure of sodium 2,4,6-trichlorophenolate consists of a benzene ring substituted with three chlorine atoms at positions 2, 4, and 6, and a sodium ion bonded to the oxygen atom of the hydroxyl group.

Caption: Chemical structure of sodium 2,4,6-trichlorophenolate.

| Chemical Identifier | Value |

| InChI | InChI=1S/C6H3Cl3O.Na/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H;/q;+1/p-1[2] |

| InChIKey | MWWVVWIHGYXNNR-UHFFFAOYSA-M[1][2] |

| SMILES | C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+][2][4] |

Physicochemical Properties

Sodium 2,4,6-trichlorophenolate is typically a white to off-white crystalline powder.[6][8]

| Property | Value |

| Appearance | White to Almost white powder to crystal[6][8] |

| Purity | >95.0%[6] |

Synthesis and Manufacturing

High-purity sodium 2,4,6-trichlorophenolate is synthesized from its parent compound, 2,4,6-trichlorophenol. The process involves the treatment of 2,4,6-trichlorophenol with a metal hydroxide, such as sodium hydroxide, in the presence of a reducing agent.[3] This method is crucial to prevent the formation of undesirable by-products.[3]

Experimental Protocol for Synthesis:

-

Charge a reactor with an aqueous solution of sodium hydroxide.

-

Purge the reactor with an inert gas, such as nitrogen, for approximately 30 minutes.

-

Warm the sodium hydroxide solution to around 45°C.

-

Add a reducing agent, for example, sodium dithionite.

-

Slowly add 2,4,6-trichlorophenol to the reactor. Maintain the nitrogen purge.

-

Apply cooling to the reactor jacket to manage the exothermic reaction, keeping the temperature between 46-51°C.

-

Monitor the pH of the reaction mixture, which will decrease during the addition of the phenol.

-

Adjust the final pH to approximately 10.0 with additional sodium hydroxide.

-

Cease the nitrogen purge and sparge with air for about 10 minutes to raise the redox potential.

-

Continue agitation until the redox potential stabilizes.

-

Transfer the aqueous solution of sodium 2,4,6-trichlorophenolate for further processing or extraction.

Caption: Workflow for the synthesis of high-purity sodium 2,4,6-trichlorophenolate.

Applications

The primary industrial application of sodium 2,4,6-trichlorophenolate is as a key intermediate in the manufacturing of the fungicide prochloraz.[3] Its parent compound, 2,4,6-trichlorophenol, has a broader historical use as a fungicide, herbicide, insecticide, antiseptic, and preservative for glues and textiles.[9][10] However, the use of 2,4,6-trichlorophenol has declined due to the formation of dioxins and furans during its production.[10]

Analytical Methodology

Sodium 2,4,6-trichlorophenolate can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[1] A typical method involves a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid. For applications compatible with mass spectrometry, formic acid is used in place of phosphoric acid.[1]

Caption: General workflow for the HPLC analysis of sodium 2,4,6-trichlorophenolate.

Safety and Toxicology

Sodium 2,4,6-trichlorophenolate is a hazardous substance and should be handled with appropriate safety precautions.[2][5]

GHS Hazard Classifications: [2]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][5]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[2]

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[2][5]

-

Carcinogenicity (Category 2): Suspected of causing cancer.[5][8]

The parent compound, 2,4,6-trichlorophenol, is classified as a Group B2 (probable human carcinogen) by the United States Environmental Protection Agency.[9]

| Precautionary Statement Code | Statement |

| P201 | Obtain special instructions before use.[8] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][11] |

| P270 | Do not eat, drink or smoke when using this product.[8][11] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[8] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[8] |

References

-

SIELC Technologies. (2018, February 16). 2,4,6-Trichlorophenol sodium salt. Retrieved from [Link]

-

PubChem. Sodium 2,4,6-trichlorophenoxide. Retrieved from [Link]

-

Global Substance Registration System. SODIUM 2,4,6-TRICHLOROPHENOXIDE. Retrieved from [Link]

- European Patent Office. (n.d.). Preparation of trichlorophenol. (EP 0243038 A1). Google Patents.

-

Haz-Map. Sodium 2,4,5-trichlorophenolate. Retrieved from [Link]

-

Wikipedia. 2,4,6-Trichlorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilization and adsorption behaviors of 2,4,6-trichlorophenol in the presence of surfactants. Retrieved from [Link]

-

Government of Canada. (n.d.). Fact sheet: 2,4,6-trichlorophenol. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2,4,6-trichlorophenol. (EP0299892A1).

Sources

- 1. 2,4,6-Trichlorophenol sodium salt | SIELC Technologies [sielc.com]

- 2. Sodium 2,4,6-trichlorophenoxide | C6H2Cl3NaO | CID 23678873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2,4,6-Trichlorophenol Sodium Salt 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. accustandard.com [accustandard.com]

- 6. 2,4,6-Trichlorophenol Sodium Salt | CymitQuimica [cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2,4,6-Trichlorophenol Sodium Salt | 3784-03-0 | TCI AMERICA [tcichemicals.com]

- 9. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 10. Fact sheet: 2,4,6-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 11. chemicalbook.com [chemicalbook.com]

sodium 2,4,6-trichlorophenolate CAS number 3784-03-0

An In-depth Technical Guide to Sodium 2,4,6-trichlorophenolate (CAS 3784-03-0)

Abstract

This technical guide provides a comprehensive overview of Sodium 2,4,6-trichlorophenolate (CAS No. 3784-03-0), a chemical intermediate of significant industrial relevance. This document delves into its fundamental chemical and physical properties, synthesis methodologies, and modern analytical techniques for its quantification. Furthermore, it explores its primary applications, particularly in the synthesis of agricultural fungicides, while also providing a critical assessment of its toxicological profile and environmental fate. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to ensure scientific integrity and safe handling.

Chemical Identity and Physicochemical Properties

Sodium 2,4,6-trichlorophenolate is the sodium salt of 2,4,6-trichlorophenol.[1] It is typically encountered as a white to off-white or light tan crystalline solid.[2] Understanding its core properties is fundamental for its application in synthesis and for developing appropriate handling and storage procedures.

| Property | Value | Source(s) |

| CAS Number | 3784-03-0 | [1][3] |

| Molecular Formula | C₆H₂Cl₃NaO | [1][3] |

| Molecular Weight | 219.43 g/mol | [1][3][4] |

| IUPAC Name | sodium 2,4,6-trichlorophenolate | [1] |

| Synonyms | 2,4,6-Trichlorophenol sodium salt, Sodium 2,4,6-trichlorobenzenolate | [1][5] |

| Appearance | White to Almost white powder to crystal | [2] |

| Purity (Typical) | >95% | [2][4] |

| InChI Key | MWWVVWIHGYXNNR-UHFFFAOYSA-M | [1][5][4] |

| Parent Compound | 2,4,6-Trichlorophenol (CAS: 88-06-2) | [1][6] |

Synthesis and Manufacturing

The industrial production of high-purity Sodium 2,4,6-trichlorophenolate is typically a two-stage process, starting from phenol. The initial step involves the controlled chlorination of phenol to produce 2,4,6-trichlorophenol (TCP), which is then neutralized with a sodium salt to yield the final product.[7] The purity of the intermediate TCP is critical, as impurities can lead to the formation of undesirable tarry by-products in subsequent reactions.[7]

Stage 1: Synthesis of 2,4,6-Trichlorophenol

The synthesis of high-purity 2,4,6-trichlorophenol involves the slow, controlled chlorination of phenol in the presence of a catalyst.[7] This method avoids over-chlorination and the formation of by-products like 2,3,4,6-tetrachlorophenol.[7]

Diagram: Synthesis Workflow

Sources

- 1. Sodium 2,4,6-trichlorophenoxide | C6H2Cl3NaO | CID 23678873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trichlorophenol Sodium Salt | CymitQuimica [cymitquimica.com]

- 3. accustandard.com [accustandard.com]

- 4. Sodium 2,4,6-trichlorophenolate | 3784-03-0 [sigmaaldrich.com]

- 5. 2,4,6-Trichlorophenol sodium salt | SIELC Technologies [sielc.com]

- 6. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Comprehensive Technical Guide to the Solubility of Sodium 2,4,6-Trichlorophenolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2,4,6-trichlorophenolate, the sodium salt of 2,4,6-trichlorophenol, is a compound of significant interest in various chemical and pharmaceutical applications. Its utility is intrinsically linked to its solubility characteristics, which govern its behavior in both aqueous and organic media. This in-depth technical guide provides a thorough exploration of the solubility of sodium 2,4,6-trichlorophenolate, offering both a synthesis of available data and a practical framework for its experimental determination. Understanding the solubility of this compound is paramount for its effective use in organic synthesis, as an intermediate, and in the formulation of biocides and other active agents.

The Chemical Rationale: From Phenol to Phenolate

The solubility of sodium 2,4,6-trichlorophenolate is best understood by first considering its parent compound, 2,4,6-trichlorophenol. As a chlorinated phenol, 2,4,6-trichlorophenol exhibits limited solubility in water due to the hydrophobic nature of the benzene ring and the three chlorine substituents. Conversely, it is readily soluble in many organic solvents.

The transformation of the phenolic hydroxyl group (-OH) into a sodium phenolate (-ONa) dramatically alters the molecule's polarity and, consequently, its solubility profile. The introduction of the ionic sodium-oxygen bond significantly increases the compound's polarity, leading to a much greater affinity for polar solvents, most notably water.

Aqueous Solubility of Sodium 2,4,6-Trichlorophenolate

It is crucial to recognize that the aqueous solubility of sodium 2,4,6-trichlorophenolate is pH-dependent. In acidic solutions, the phenolate anion will be protonated to form the less soluble 2,4,6-trichlorophenol. Therefore, to maintain its dissolved state, the pH of the aqueous solution should be kept neutral to alkaline.

For comparative context, the solubility of the parent compound, 2,4,6-trichlorophenol, in water is reported to be less than 0.1 g/100 g and also as 4,000 mg/L.[1] This stark contrast underscores the profound effect of salt formation on aqueous solubility. Furthermore, a close isomer, sodium 2,4,5-trichlorophenolate sesquihydrate, exhibits a high solubility of 113 g/100 g of water at 25°C, providing a reasonable expectation for the high solubility of the 2,4,6-isomer.

Solubility in Organic Solvents

Similar to its aqueous solubility, sodium 2,4,6-trichlorophenolate is described as being freely soluble in polar organic solvents such as alcohols, ethers, and acetone . This is attributed to the ability of these solvents to solvate the sodium cation and interact with the polar phenolate end of the molecule.

In nonpolar organic solvents, such as toluene and hydrocarbons, the solubility of sodium 2,4,6-trichlorophenolate is expected to be significantly lower. The large difference in polarity between the ionic salt and the nonpolar solvent limits their interaction.

For a comprehensive understanding, the solubility of the parent compound, 2,4,6-trichlorophenol, in various organic solvents is presented in the table below. This data serves as a useful reference point, with the understanding that the sodium salt will exhibit enhanced solubility in the more polar organic solvents.

| Solvent | Solubility of 2,4,6-Trichlorophenol ( g/100 g of solvent) |

| Acetone | 525 |

| Methanol | 525 |

| Denatured Alcohol (Formula 30) | 400 |

| Diacetone Alcohol | 335 |

| Ether | 354 |

| Toluene | 100 |

| Benzene | 113 |

| Carbon Tetrachloride | 37 |

| Turpentine | 37 |

| Pine Oil | 163 |

| Stoddard Solvent | 16 |

This data is for the parent compound, 2,4,6-trichlorophenol, and is provided for comparative purposes.

Experimental Determination of Solubility: A Practical Protocol

Given the limited availability of precise quantitative solubility data for sodium 2,4,6-trichlorophenolate, an experimental approach is often necessary. The following is a detailed, step-by-step methodology based on the widely accepted shake-flask method, consistent with principles outlined in standards such as ASTM E1148.[2][3][4][5][6]

Principle

The shake-flask method involves agitating an excess amount of the solute (sodium 2,4,6-trichlorophenolate) in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.[7]

Materials and Equipment

-

Sodium 2,4,6-trichlorophenolate (of known purity)

-

Selected solvents (e.g., deionized water, ethanol, acetone, toluene)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Protocol

-

Preparation of the Test System:

-

Accurately weigh an excess amount of sodium 2,4,6-trichlorophenolate and add it to a series of sealed, temperature-controlled vessels (e.g., screw-cap vials or flasks). The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a precise volume of the desired solvent to each vessel.

-

-

Equilibration:

-

Place the vessels in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vessels from the shaker. Allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of sodium 2,4,6-trichlorophenolate of known concentrations in the same solvent used for the solubility determination.

-

Analyze both the standard solutions and the filtered saturated solution using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a highly accurate and common technique for this purpose.[7] A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and a linear Beer-Lambert relationship is established.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of sodium 2,4,6-trichlorophenolate in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L), at the specified temperature.

-

Causality Behind Experimental Choices

-

Excess Solid: Ensures that the solution is truly saturated and that the measured concentration represents the equilibrium solubility.

-

Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is essential for obtaining reproducible and accurate results.

-

Prolonged Agitation: Guarantees that the system has reached a true thermodynamic equilibrium between the dissolved and undissolved solute.

-

Centrifugation and Filtration: These steps are crucial for the complete removal of undissolved solid particles, which would otherwise lead to erroneously high solubility values.

-

Use of a Calibration Curve: Provides a reliable and accurate method for quantifying the concentration of the solute in the saturated solution.

Self-Validating System

The described protocol incorporates self-validating checks. Taking samples at different time points during the equilibration phase (e.g., at 24, 48, and 72 hours) and analyzing their concentrations can confirm that equilibrium has been reached. The solubility value should remain constant once equilibrium is established.

Visualization of the Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows:

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

The solubility of sodium 2,4,6-trichlorophenolate is a critical parameter for its application in scientific research and industrial processes. While quantitative data is sparse, a strong theoretical and qualitative understanding points to its high solubility in water and polar organic solvents, a direct consequence of its ionic nature. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. By adhering to the principles of scientific integrity and sound experimental design, researchers can confidently ascertain the solubility of this important compound in their specific systems of interest.

References

-

ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility (Withdrawn 2013), ASTM International, West Conshohocken, PA, 2008, [Link]

-

ASTM E1148-02, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2002, [Link]

-

ASTM E1148, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, [Link]

-

ASTM E1148, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, [Link]

-

ASTM E1148-02(2008), Measurements of Aqueous Solubility, ASTM International, [Link]

-

Testing Methods for Phenolic Compounds. (2015, January 12). Scribd. [Link]

-

Foti, C., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules, 26(21), 6563. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Effect of salts on the solubility of phenolic compounds: Experimental measurements and modelling. (n.d.). ResearchGate. [Link]

-

2,4,6-Trichlorophenol. (n.d.). Solubility of Things. [Link]

-

2,4,6-Trichlorophenol. (n.d.). The Merck Index Online. [Link]

-

2,4,6-Trichlorophenol. (n.d.). PubChem. [Link]

-

Solubilization and adsorption behaviors of 2,4,6-trichlorophenol in the presence of surfactants. (n.d.). ResearchGate. [Link]

-

Sodium 2,3,4-trichlorophenolate Properties. (n.d.). EPA. [Link]

-

Fact sheet: 2,4,6-trichlorophenol. (n.d.). Public Services and Procurement Canada. [Link]

-

Sodium 2,4,6-trichlorophenoxide. (n.d.). PubChem. [Link]

-

2,4,6-Trichlorophenol. (n.d.). In Wikipedia. [Link]

Sources

- 1. Fact sheet: 2,4,6-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. standards.globalspec.com [standards.globalspec.com]

- 3. img.antpedia.com [img.antpedia.com]

- 4. E1148 Standard Test Method for Measurements of Aqueous Solubility [store.astm.org]

- 5. E1148 Standard Test Method for Measurements of Aqueous Solubility [store.astm.org]

- 6. img.antpedia.com [img.antpedia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

environmental fate and behavior of 2,4,6-trichlorophenol in soil and water.

An In-Depth Technical Guide to the Environmental Fate and Behavior of 2,4,6-Trichlorophenol in Soil and Water

Foreword

This technical guide provides a comprehensive overview of the environmental fate and behavior of 2,4,6-trichlorophenol (2,4,6-TCP), a compound of significant environmental concern due to its toxicity and persistence.[1][2][3] As a probable human carcinogen, understanding its transport and transformation in soil and aquatic systems is paramount for developing effective remediation strategies.[1][4] This document is intended for researchers, environmental scientists, and professionals in drug development who require a detailed understanding of the complex interactions of 2,4,6-TCP with the environment.

Introduction to 2,4,6-Trichlorophenol

2,4,6-Trichlorophenol is a chlorinated phenolic compound that has seen widespread use as a fungicide, herbicide, insecticide, and antiseptic.[1] It has also been utilized as a wood preservative and an anti-mildew agent.[5] Although its use has been declining due to the production of dioxins and furans during its manufacturing, it remains a persistent environmental pollutant found in various ecosystems, including freshwater lakes.[1][5] Its presence in the environment is also a result of the breakdown of other pesticides and the chlorination of wastewater.[6] The toxic and carcinogenic properties of 2,4,6-TCP necessitate a thorough understanding of its environmental behavior.[1][2][6]

Physicochemical Properties

The environmental fate of a chemical is intrinsically linked to its physical and chemical properties. The properties of 2,4,6-TCP govern its partitioning between air, water, soil, and biota.

| Property | Value | Implication for Environmental Fate | Source |

| CAS Number | 88-06-2 | Unique identifier for the compound. | [5] |

| Molecular Formula | C₆H₃Cl₃O | Provides the elemental composition. | [5] |

| Molar Mass | 197.45 g/mol | Influences diffusion and transport. | [1] |

| Appearance | Clear to yellowish crystalline solid | Solid state at room temperature. | [1] |

| Melting Point | 69 °C | Solid under most environmental conditions. | [5] |

| Boiling Point | 249 °C | Low volatility under normal conditions. | [1] |

| Water Solubility | 4,000 mg/L | Moderately soluble in water, facilitating transport in aquatic systems. | [5] |

| Vapor Pressure | 0.02 mm Hg | Low volatility, suggesting it is less likely to be found in the atmosphere. | [5] |

| Henry's Law Constant | 9 x 10⁻⁸ atm·m³/mol | Indicates slow volatilization from dissolved states in water. | [5] |

| log Koc | 1.7 - 3.3 | Moderate adsorption to organic matter in soil and sediment. | [5] |

Core Environmental Fate and Behavior

Once released into the environment, 2,4,6-TCP is subject to a variety of transformation and transport processes that dictate its ultimate fate. These processes include biodegradation, photodegradation, sorption, and volatilization.

Biodegradation: The Microbial Response

Biodegradation is a critical process for the natural attenuation of 2,4,6-TCP in both soil and water. The efficiency of this process is highly dependent on the microbial communities present and the prevailing environmental conditions.

Under aerobic conditions, microbial communities can completely degrade 2,4,6-TCP.[7] Studies have shown that both specialized organisms and indigenous soil microflora possess the capability to break down this pollutant.[6][8] For instance, a strain of Alcaligenes eutrophus TCP has been shown to completely degrade 300 mg/L of 2,4,6-TCP within 48 hours, with stoichiometric release of chloride ions.[6] The biodegradation often proceeds through a chlorocatechol pathway, with subsequent ortho-cleavage of the aromatic ring.[9] The presence of co-substrates like glucose or acetate can enhance the degradation efficiency.[9][10]

Anaerobic processes are particularly effective in the dechlorination of chlorinated organic compounds.[2] Sequencing batch reactors (SBRs) operated under sequential anaerobic-aerobic conditions have demonstrated high removal efficiencies for 2,4,6-TCP.[2] This dual approach leverages the strengths of both processes: anaerobic dechlorination followed by aerobic ring cleavage.

Several factors can influence the rate and extent of 2,4,6-TCP biodegradation:

-

Co-substrate Availability: The presence of easily degradable carbon sources can significantly enhance the degradation of 2,4,6-TCP.[10] For example, sodium acetate as a carbon source has been shown to support the degradation of up to 170.96 mg/L of 2,4,6-TCP.[10]

-

Microbial Acclimation: Microbial populations can adapt to the presence of 2,4,6-TCP, leading to more efficient degradation over time.[7]

-

Toxicity: High concentrations of 2,4,6-TCP can be toxic to the microbial communities responsible for its degradation.[11]

Experimental Protocol: Aerobic Biodegradation Study in a Stirred-Tank Reactor

This protocol outlines a typical experimental setup to assess the aerobic biodegradation of 2,4,6-TCP.

-

Inoculum Preparation: An acclimated mixed microbial culture is obtained from a wastewater treatment plant and enriched in a medium containing 2,4,6-TCP as the primary carbon and energy source.[7]

-

Reactor Setup: A 4-liter stirred-tank reactor (STR) is sterilized and filled with a defined mineral salts medium.

-

Inoculation and Substrate Addition: The reactor is inoculated with the acclimated culture, and a known concentration of 2,4,6-TCP is added.

-

Operating Conditions: The reactor is maintained at a constant temperature and pH, with continuous stirring and aeration to ensure aerobic conditions.

-

Sampling and Analysis: Samples are withdrawn at regular intervals to measure the concentration of 2,4,6-TCP and chloride ions using High-Performance Liquid Chromatography (HPLC) and Ion Exchange Chromatography (IEC), respectively.[7]

-

Data Interpretation: The disappearance of 2,4,6-TCP and the corresponding stoichiometric release of chloride ions indicate complete primary degradation.[7]

Photodegradation: The Influence of Light

Photodegradation, or photolysis, is a significant abiotic degradation pathway for 2,4,6-TCP, particularly in aqueous environments. This process involves the breakdown of the molecule by light energy.

Direct photolysis of 2,4,6-TCP is more favorable under basic conditions due to the higher absorption of the phenolate form of the molecule.[12] The presence of photosensitizers or photocatalysts can significantly enhance the degradation rate.

The use of photocatalysts like titanium dioxide (TiO₂) has shown great promise for the degradation of 2,4,6-TCP.[13][14] Under UV irradiation, TiO₂ generates highly reactive hydroxyl radicals that can completely mineralize the pollutant.[13] Studies have demonstrated that nano-grade TiO₂ can achieve complete removal of 2,4,6-TCP.[13] Solar-induced photocatalysis is also a viable and cost-effective option, achieving up to 95% degradation.[13]

-

pH: The pH of the solution plays a crucial role. In the absence of surfactants, higher pH levels lead to faster photodecay due to the increased presence of the more photosensitive phenolate ion.[12]

-

Catalyst Dose: In photocatalysis, there is an optimal catalyst concentration. For nano-TiO₂, a dose of 250 mg/L was found to be optimal for the complete removal of 2,4,6-TCP.[13]

-

Light Source: The intensity and wavelength of the light source are critical. UV light is highly effective, but natural sunlight can also be utilized for a more sustainable approach.[13]

Experimental Protocol: Photocatalytic Degradation of 2,4,6-TCP

This protocol describes a typical experiment for evaluating the photocatalytic degradation of 2,4,6-TCP.

-

Reactor Setup: A photochemical reactor equipped with a UV lamp is used.

-

Sample Preparation: An aqueous solution of 2,4,6-TCP of a known concentration is prepared.

-

Catalyst Addition: A specific dose of the photocatalyst (e.g., nano-TiO₂) is added to the solution.[13]

-

Irradiation: The solution is irradiated with the UV lamp while being continuously stirred.

-

Sampling and Analysis: Aliquots are taken at different time intervals, and the concentration of 2,4,6-TCP is determined using HPLC.[13]

-

Mineralization Analysis: Total Organic Carbon (TOC) analysis can be performed to assess the extent of mineralization.[13]

Sorption and Mobility: Interaction with Soil and Sediment

Sorption to soil and sediment particles is a key process that influences the mobility and bioavailability of 2,4,6-TCP. With a log Koc ranging from 1.7 to 3.3, 2,4,6-TCP exhibits moderate adsorption to organic matter.[5] This partitioning behavior means that a significant portion of the compound can be retained in the soil matrix, reducing its concentration in the aqueous phase and its potential for leaching into groundwater.

The presence of other contaminants, such as heavy metals, can affect the sorption of 2,4,6-TCP. For instance, lead has been shown to diminish the sorption of 2,4,6-TCP on soil and peat by competing for sorption sites and causing aggregation of colloids.[15][16] Conversely, certain metal cations like Ag⁺ can promote TCP adsorption.[17]

Volatilization: Air-Water and Air-Soil Partitioning

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. For 2,4,6-TCP, volatilization from water and soil surfaces is generally a slow process due to its low vapor pressure and low Henry's Law constant.[5] The Henry's Law constant of 9 x 10⁻⁸ atm·m³/mol indicates that 2,4,6-TCP has a low tendency to partition from water to air.[5]

However, under conditions of water evaporation from soil, chemicals with low Henry's Law constants can accumulate at the soil surface, leading to an increased volatilization rate over time.[18] This phenomenon is controlled by the air-boundary layer above the soil surface.[18]

Analytical Methodologies for 2,4,6-Trichlorophenol

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of 2,4,6-TCP in environmental matrices.

Sample Preparation

-

Water Samples: For water samples, a common technique is liquid-liquid extraction with a solvent like methylene chloride, followed by concentration of the extract.[19] Solid-phase extraction (SPE) is another effective method for concentrating the analyte from aqueous samples.[20]

-

Soil and Sediment Samples: Extraction from solid matrices typically involves solvent extraction, often with the aid of sonication or other techniques to improve efficiency.

Instrumental Analysis

A variety of instrumental techniques are employed for the quantification of 2,4,6-TCP:

-

Gas Chromatography (GC): GC coupled with different detectors is a widely used method.

-

Flame Ionization Detector (FID): A robust detector suitable for relatively high concentrations.[19]

-

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like 2,4,6-TCP.

-

Mass Spectrometry (MS): Provides high selectivity and sensitivity, allowing for definitive identification and quantification, especially in complex matrices.[21][22] Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS offers a sensitive and efficient method for water analysis.[21]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is well-suited for the analysis of polar compounds like 2,4,6-TCP and its degradation products.[20]

Toxicity and Environmental Impact

2,4,6-Trichlorophenol is classified as a Group B2, probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[1][4] Animal studies have shown that oral exposure can lead to an increased incidence of lymphomas, leukemia, and liver cancer.[1][4] In humans, chronic inhalation exposure has been associated with respiratory effects.[4] The toxicity of 2,4,6-TCP extends to aquatic organisms, and it can bioaccumulate in the food chain.[12]

The degradation of 2,4,6-TCP can sometimes lead to the formation of intermediate products that may also be toxic. Therefore, a complete understanding of the degradation pathways and the toxicity of the metabolites is crucial for a comprehensive risk assessment.

Visualizing Key Processes

Conceptual Workflow for Environmental Fate Analysis

Caption: General workflow for studying the environmental fate of 2,4,6-TCP.

Simplified Aerobic Biodegradation Pathway

Sources

- 1. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. Fact sheet: 2,4,6-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 6. air.unimi.it [air.unimi.it]

- 7. scilit.com [scilit.com]

- 8. Degradation of 2,4,6-trichlorophenol by a specialized organism and by indigenous soil microflora: bioaugmentation and self-remediability for soil restoration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation pathway, toxicity and kinetics of 2,4,6-trichlorophenol with different co-substrate by aerobic granules in SBR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A previously unexposed forest soil microbial community degrades high levels of the pollutant 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascelibrary.com [ascelibrary.com]

- 13. iwaponline.com [iwaponline.com]

- 14. Photocatalytic oxidation of 2,4,6-trichlorophenol in water using a cocurrent downflow contactor reactor (CDCR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of lead on the sorption of 2,4,6-trichlorophenol on soil and peat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of lead on the sorption of 2,4,6-trichlorophenol on soil and peat (Journal Article) | ETDEWEB [osti.gov]

- 17. researchgate.net [researchgate.net]

- 18. ars.usda.gov [ars.usda.gov]

- 19. Analytical Method [keikaventures.com]

- 20. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 21. hjjkyyj.com [hjjkyyj.com]

- 22. mdpi.com [mdpi.com]

known toxicological profile and safety data for 2,4,6-trichlorophenol.

Topic: Toxicological Profile and Safety Data for 2,4,6-Trichlorophenol (2,4,6-TCP) Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4,6-Trichlorophenol (2,4,6-TCP) represents a critical case study in structural toxicology. While primarily known as a legacy fungicide and wood preservative, its relevance to modern drug development lies in its status as a structural alert . The chlorophenol moiety serves as a model for bioactivation-induced toxicity, specifically through quinone formation and mitochondrial uncoupling. This guide synthesizes the physicochemical determinants of 2,4,6-TCP toxicity, its metabolic fate, and rigorous safety assessment protocols, providing a self-validating framework for handling and evaluating this compound in research settings.

Physicochemical Determinants of Toxicity

The toxicological potency of 2,4,6-TCP is governed by the interplay between its lipophilicity and ionization state. Unlike non-ionizable toxicants, 2,4,6-TCP functions as a protonophore—a property strictly dictated by its pKa relative to physiological pH.

| Property | Value | Toxicological Implication |

| Molecular Weight | 197.45 g/mol | Small molecule; rapid membrane permeation. |

| LogP (Octanol/Water) | ~3.69 | High lipophilicity facilitates accumulation in lipid bilayers and adipose tissue. |

| pKa | 6.0 – 6.23 | Critical Parameter: At physiological pH (7.4), ~94% exists as the phenolate anion. However, the equilibrium allows the neutral phenol to cross the inner mitochondrial membrane, driving the uncoupling cycle. |

| Water Solubility | ~800 mg/L | Low solubility necessitates organic solvents (DMSO/Ethanol) for in vitro assays, requiring solvent controls. |

Toxicokinetics and Biotransformation

Understanding the metabolic fate of 2,4,6-TCP is essential for interpreting its genotoxic potential. The compound undergoes bioactivation to reactive electrophiles capable of covalent binding to cellular macromolecules.

Metabolic Pathways

The primary route of detoxification is glucuronidation. However, oxidative bioactivation via Cytochrome P450s (specifically CYP3A4 and CYP2E1) and peroxidases leads to the formation of toxic quinones.

-

Direct Conjugation: Glucuronidation (major) and sulfation (minor) facilitate excretion.

-

Bioactivation (The Toxicity Trigger):

Figure 1: Biotransformation of 2,4,6-TCP highlighting the divergence between detoxification (glucuronidation) and bioactivation (quinone formation).[2]

Molecular Mechanisms of Toxicity

2,4,6-TCP exhibits a dual mechanism of action, making it a "dirty" toxicant that compromises cell viability through two distinct pathways.

Mechanism A: Mitochondrial Uncoupling (The Protonophore Trap)

This is the immediate cause of acute toxicity.

-

Entry: The neutral phenol (protonated) diffuses across the Outer and Inner Mitochondrial Membrane (IMM) into the matrix.

-

Deprotonation: In the alkaline matrix (pH ~8), the phenol releases a proton (

), becoming the phenolate anion. -

Exit: The lipophilic anion, driven by the membrane potential (

), diffuses back to the intermembrane space. -

Reprotonation: In the acidic intermembrane space, it picks up a proton, restarting the cycle. Result: Dissipation of the proton gradient without ATP synthesis (Uncoupling).[4][5][6] Energy is released as heat (hyperthermia).

Mechanism B: Oxidative Stress & Carcinogenicity

-

Oxidative Stress: The quinone metabolites undergo redox cycling, depleting cellular glutathione (GSH) and generating ROS.

-

Carcinogenicity: Classified as Group 2B (Possibly Carcinogenic to Humans) by IARC and Group B2 (Probable Human Carcinogen) by the EPA. The mechanism involves oxidative DNA damage and direct adduct formation, leading to hepatocellular adenomas and hemangiosarcomas in rodent models.

Experimental Protocols for Safety Assessment

For drug development professionals evaluating chlorophenol impurities or structural analogs, the following tiered testing strategy is recommended. This protocol is designed to be self-validating by including specific positive controls.

Tier 1: High-Content Hepatotoxicity Screening

Objective: Distinguish between cytotoxicity and specific mitochondrial toxicity.

Materials:

-

Cell Model: Primary Human Hepatocytes (PHH) or HepG2 cells (metabolically competent).

-

Controls:

-

Negative: 0.1% DMSO.

-

Positive (Uncoupling): FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

-

Positive (Necrosis): Triton X-100.

-

Protocol:

-

Seeding: Plate cells in 96-well black-walled plates at

cells/well. Allow 24h attachment. -

Dosing: Treat with 2,4,6-TCP (Range: 1 µM – 500 µM) for 24 hours.

-

Multiplex Assay:

-

Mitochondrial Membrane Potential (

): Stain with JC-1 or TMRM. Expectation: Dose-dependent decrease in fluorescence intensity. -

ATP Content: CellTiter-Glo® Luminescent Assay. Expectation: ATP depletion precedes cell death.

-

Cell Viability: LDH Release assay (membrane integrity).

-

-

Data Analysis: Calculate the Therapeutic Index (TI) equivalent:

. A ratio > 3 indicates specific mitochondrial toxicity.

Tier 2: Reactive Metabolite Trapping

Objective: Confirm formation of reactive quinones.

Protocol:

-

Incubate 2,4,6-TCP (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) + NADPH (1 mM).

-

Add GSH (5 mM) as a trapping agent.

-

Incubate for 60 min at 37°C.

-

Analysis: LC-MS/MS focusing on Neutral Loss scanning for GSH adducts (loss of 129 Da or 307 Da). Detection of GSH-TCP conjugates confirms bioactivation.

Figure 2: Decision tree for evaluating the safety of chlorophenol-containing compounds.

Regulatory Landscape & Occupational Safety

Handling 2,4,6-TCP requires strict adherence to safety standards due to its carcinogenic potential and rapid absorption.[7]

| Agency | Classification/Limit | Notes |

| IARC | Group 2B | Possibly carcinogenic to humans.[8] |

| EPA | Group B2 | Probable human carcinogen.[8] Water Quality Criteria: ~6.5 µg/L (human health). |

| OSHA | No specific PEL | Regulated as "Particulates Not Otherwise Regulated" but treated as a carcinogen. |

| LD50 (Oral, Rat) | 820 mg/kg | Classified as "Harmful if swallowed."[9] |

Handling Protocol:

-

PPE: Nitrile gloves (breakthrough time > 480 min), safety goggles, and lab coat.

-

Engineering Controls: All weighing and solubilization must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood to prevent inhalation of dust/aerosols.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

International Agency for Research on Cancer (IARC). (2019).[8] Pentachlorophenol and Some Related Compounds.[8][9][10][11][12] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 117.[8][12] [Link]

-

U.S. Environmental Protection Agency (EPA). (2000).[8] Integrated Risk Information System (IRIS) Chemical Assessment Summary: 2,4,6-Trichlorophenol.[8][Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1999).[13] Toxicological Profile for Chlorophenols.[13] U.S. Department of Health and Human Services. [Link]

-

National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: 2,4,6-Trichlorophenol.[Link]

- Michałowicz, J., & Duda, W. (2007). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies, 16(3), 347-362. (Provides mechanistic detail on uncoupling).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Peroxidase-catalyzed oxidation of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

- 8. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cpachem.com [cpachem.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. 2,4,6-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. occupationalcancer.ca [occupationalcancer.ca]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Deconstructing Recalcitrance: Degradation Pathways of 2,4,6-Trichlorophenol in the Environment

Introduction to 2,4,6-TCP Recalcitrance

2,4,6-Trichlorophenol (2,4,6-TCP) is a highly toxic, recalcitrant halogenated aromatic compound historically utilized as a broad-spectrum biocide, pesticide, and wood preservative. Due to the strong electron-withdrawing nature of its three chlorine substituents, the aromatic ring is highly stabilized and resistant to electrophilic attack, making it persistent in soil and aquatic environments.

As a Senior Application Scientist overseeing environmental remediation and toxicological profiling, I approach 2,4,6-TCP degradation through two distinct, field-proven lenses: Enzymatic Bioremediation (bacterial and fungal pathways) and Abiotic Advanced Oxidation Processes (AOPs) . Understanding the mechanistic causality behind these pathways is critical for engineering scalable remediation workflows and predicting the toxicokinetics of chlorinated metabolites.

The Bacterial Paradigm: Aerobic Degradation by Cupriavidus necator

The most comprehensively mapped bacterial degradation pathway for 2,4,6-TCP occurs in the aerobic bacterium Cupriavidus necator JMP134 (formerly Ralstonia eutropha), driven by the tcpRXABCYD gene cluster[1]. This pathway is a masterclass in sequential enzymatic detoxification, converting a highly toxic xenobiotic into central metabolic intermediates.

Mechanistic Breakdown of the tcp Operon

-

Initial Oxidative Dechlorination (TcpA): The degradation is initiated by TcpA, an FADH2-dependent monooxygenase. TcpA catalyzes two sequential hydroxylations. First, it oxidizes 2,4,6-TCP to 2,6-dichloro-p-hydroquinone (2,6-DCHQ). Without releasing the intermediate, it further oxidizes 2,6-DCHQ to 6-chlorohydroxyquinol (6-CHQ)[2]. Causality note: TcpA relies entirely on an accessory flavin reductase (TcpX) to supply the required FADH2, making this a tightly coupled bi-enzyme system[1].

-

Aromatic Ring Cleavage (TcpC): 6-CHQ is the central intermediate. The enzyme 6-chlorohydroxyquinol 1,2-dioxygenase (TcpC) catalyzes the critical ortho-cleavage of the aromatic ring, yielding the aliphatic compound 2-chloromaleylacetate (2-CMA)[1].

-

Funneling to the TCA Cycle (TcpD): 2-CMA is subsequently reduced by maleylacetate reductase (TcpD) in an NADH-dependent reaction to maleylacetate, and eventually to β-ketoadipate, which seamlessly enters the tricarboxylic acid (TCA) cycle for complete mineralization[2].

Enzymatic degradation pathway of 2,4,6-TCP in Cupriavidus necator JMP134.

Fungal Bioremediation: Ligninolytic Oxidation

While bacteria primarily utilize intracellular monooxygenases, white-rot fungi like Phanerochaete chrysosporium deploy extracellular, non-specific ligninolytic enzymes to degrade 2,4,6-TCP. This pathway is highly unique because it represents a rare example of aromatic reductive dechlorination by a eukaryote[3].

The multi-step pathway is initiated by Lignin Peroxidase (LiP) or Manganese Peroxidase (MnP), which catalyze an oxidative dechlorination to produce 2,6-dichloro-1,4-benzoquinone. Crucially, this quinone is then reduced to 2,6-dichloro-1,4-dihydroxybenzene, which undergoes a subsequent reductive dechlorination to yield 2-chloro-1,4-dihydroxybenzene[3]. By removing the sterically hindering chlorine atoms prior to ring cleavage, the fungus effectively lowers the activation energy required for subsequent mineralization.

Advanced Oxidation Processes (AOPs): Photocatalysis

For industrial wastewater where biological treatment is unfeasible due to high toxicity, Abiotic Advanced Oxidation Processes (AOPs) are deployed. A highly efficient methodology involves the use of activated Mg/Al hydrotalcites as photocatalysts under UV irradiation[4].

When activated at 500°C, these hydrotalcites develop a mesoporous structure with a high density of basic sites. Upon UV irradiation (λ = 310 nm), the semiconductor bandgap is bridged, generating electron-hole pairs. The holes (h+) and generated superoxide free radicals (•O2-) attack the 2,4,6-TCP ring, leading to rapid dechlorination and ring opening into low-molecular-weight carboxylic acids, ultimately achieving high mineralization (conversion to CO2, H2O, and Cl-)[4].

Quantitative Analysis of Photocatalytic Degradation Kinetics

The efficiency of this process is heavily dependent on the Mg/Al molar ratio. An Mg/Al ratio of 2 (Catalyst M2) provides the optimal structural memory effect and crystallinity to maximize radical formation[5].

| Catalyst | Mg/Al Ratio | Activation Temp | Half-Life (min) | Degradation at 240 min (%) | Mineralization (%) |

| M2 | 2.0 | 500°C | 34.57 | 100.0% | 85.0% |

| M3 | 3.0 | 500°C | - | 98.8% | ~85.0% |

| M6 | 6.0 | 500°C | - | 98.7% | ~85.0% |

| M1 | 1.0 | 500°C | >100.0 | 84.0% | 39.0% |

Data summarized from Tzompantzi-Flores et al., demonstrating the superiority of the M2 catalyst[4],[5].

Photocatalytic degradation workflow of 2,4,6-TCP using activated hydrotalcites.

Experimental Workflow: Validating 2,4,6-TCP Degradation

To accurately assess the biodegradation capacity of a microbial strain without the confounding variables of cellular growth phases, a Resting-Cell Assay is the gold standard. This self-validating protocol decouples biomass accumulation from enzymatic degradation kinetics[2].

Step-by-Step Methodology

-

Pre-culture & Induction: Inoculate Cupriavidus necator JMP134 into a liquid minimal medium supplemented with 8 mM pyruvate and 0.5 mM 2,4,6-TCP.

-

Causality: Pyruvate serves as a non-repressing carbon source to support growth, while the sub-lethal dose of 2,4,6-TCP acts as an inducer to upregulate the transcription of the tcp operon[2].

-

-

Biomass Harvesting: Incubate at 30°C with constant shaking (180 rpm) until the culture reaches an optical density (OD660) of exactly 1.0 (late exponential phase). Centrifuge at 5,000 × g for 10 minutes.

-

Causality: Harvesting at the late exponential phase ensures maximum intracellular concentrations of TcpA and TcpC enzymes before stationary-phase metabolic down-regulation occurs.

-

-

Washing (The Decoupling Step): Wash the cell pellet twice with sterile minimal medium (lacking any carbon source).

-

Causality: Washing removes residual pyruvate and extracellular metabolites, ensuring that subsequent degradation is purely a function of pre-existing intracellular enzymes (resting cells) acting solely on the target xenobiotic.

-

-

Resuspension & Kinetic Incubation: Resuspend the washed cell pellet to an OD660 of 1.0 in a fresh minimal medium containing 0.5 mM 2,4,6-TCP. Incubate at 30°C at 180 rpm.

-

Causality: High aeration (180 rpm) is strictly required because the initial degradation step via TcpA is an O2-dependent monooxygenation[1].

-

-

Sampling & Quenching: At intervals (0, 2, 4, 8, 24, 48, and 72 h), extract 1 mL aliquots. Immediately centrifuge the aliquots and pass the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: Filtration instantly removes the bacterial cells, halting the enzymatic reaction at precise time points for accurate kinetic modeling.

-

-

Analytical Quantification (HPLC): Inject the filtrate into an HPLC system equipped with a C18 reverse-phase column. Utilize a mobile phase gradient of methanol and water (acidified with 0.1% acetic acid to keep phenols protonated). Monitor the eluent via a UV-Vis detector at 310 nm (for 2,4,6-TCP) and 245 nm (for intermediate detection, such as 2,6-DCHQ)[5].

References

-

[4],[5] Ramos-Ramírez, E., Gómez, C. M., del Angel, G., Herrera-Pérez, G., Serafín-Muñoz, A. H., Tzompantzi-Flores, C., Gutiérrez-Ortega, N., & Tzompantzi, F. (2018). Activated Hydrotalcites Obtained by Coprecipitation as Photocatalysts for the Degradation of 2,4,6-Trichlorophenol. Advances in Materials Science and Engineering. URL:[Link](Note: Sourced via ResearchGate/Semantic Scholar DOI redirect)

-

[2] Matus, V., Sánchez, M. A., Martínez, M., & González, B. (2003). Efficient Degradation of 2,4,6-Trichlorophenol Requires a Set of Catabolic Genes Related to tcp Genes from Ralstonia eutropha JMP134(pJP4). Applied and Environmental Microbiology, 69(12), 7108–7115. URL:[Link]

-

[1] Sánchez, M. A., & González, B. (2007). Genetic Characterization of 2,4,6-Trichlorophenol Degradation in Cupriavidus necator JMP134. Applied and Environmental Microbiology, 73(9), 2769–2776. URL:[Link]

-

[3] Reddy, G. V. B., Gelpke, M. D. S., & Gold, M. H. (1998). Degradation of 2,4,6-Trichlorophenol by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination. Journal of Bacteriology, 180(19), 5159–5164. URL:[Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Efficient Degradation of 2,4,6-Trichlorophenol Requires a Set of Catabolic Genes Related to tcp Genes from Ralstonia eutropha JMP134(pJP4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Regulatory and Analytical Framework of 2,4,6-Trichlorophenol (2,4,6-TCP): A Technical Guide

Executive Summary

Historically utilized as a broad-spectrum fungicide, herbicide, and preservative, 2,4,6-trichlorophenol (2,4,6-TCP) is a chlorinated phenol that has become a persistent environmental pollutant. Due to its robust chemical stability and potential for bioaccumulation, stringent regulatory oversight is required during environmental monitoring and drug development safety assessments. This whitepaper synthesizes the current regulatory status of 2,4,6-TCP—primarily governed by the U.S. Environmental Protection Agency (EPA)—with the molecular mechanisms of its toxicity and the self-validating analytical methodologies required for its precise quantitation.

Toxicological Profile & Regulatory Status

Carcinogenicity and Risk Assessment

The toxicological evaluation of 2,4,6-TCP relies heavily on animal bioassays, which demonstrate that chronic exposure leads to an increased incidence of lymphomas, leukemia, and hepatocellular carcinomas. Consequently, the1[1].

The EPA's Integrated Risk Information System (IRIS) utilizes mathematical modeling to extrapolate these animal findings to human risk, establishing an inhalation unit risk estimate of 3.1 × 10⁻⁶ (µg/m³)⁻¹[1]. Similarly, the International Agency for Research on Cancer (IARC) has designated the compound as a Group 2B agent, indicating it is possibly carcinogenic to humans[2].

Molecular Mechanisms of Toxicity

Understanding the cellular pathogenesis of 2,4,6-TCP is critical for researchers evaluating off-target effects or environmental toxicity. The primary mechanism of action involves the3[3].

At the cellular level, 2,4,6-TCP induces profound morphological changes and cytotoxicity through a multi-pathway cascade:

-

Oxidative Stress : It triggers the overproduction of reactive oxygen species (ROS), which subsequently upregulates the Nrf2/HMOX1 compensatory antioxidant pathway[4].

-

Endoplasmic Reticulum (ER) Stress : The compound upregulates binding immunoglobulin protein, IRE1α, and C/EBP homologous protein (CHOP), indicating severe ER stress[4].

-

Mitochondrial Apoptosis : By altering the mitochondrial membrane potential, 2,4,6-TCP increases the Bax/Bcl-2 ratio and stimulates caspase-3 activity, driving the cell into apoptosis[4].

Fig 1: Molecular mechanisms of 2,4,6-TCP-induced cytotoxicity and apoptosis.

Quantitative Regulatory Thresholds

To ensure compliance during environmental screening, scientists must benchmark their analytical limits of quantitation (LOQ) against established regulatory values.

| Agency / Framework | Metric / Classification | Value / Designation |

| US EPA (IRIS) | Carcinogenicity | Group B2 (Probable Human Carcinogen)[1] |

| US EPA (IRIS) | Inhalation Unit Risk | 3.1 × 10⁻⁶ (µg/m³)⁻¹[1] |

| IARC | Carcinogenicity | Group 2B (Possibly Carcinogenic)[2] |

| NJ DEP | Oral Slope Factor | 0.011 (mg/kg/day)⁻¹[5] |

| WHO | Taste Threshold (Water) | 2 µg/L |

Analytical Methodologies for Environmental Monitoring

Methodological Rationale

The detection of 2,4,6-TCP in aqueous matrices is predominantly executed via 6[6] or 7[7]. While Gas Chromatography with Electron Capture Detection (GC/ECD) can achieve high sensitivity (0.01 µg/L for trichlorophenols), GC/MS is the gold standard due to its ability to provide definitive structural confirmation via mass spectral fragmentation patterns.

Fig 2: Self-validating EPA Method 8270D workflow for 2,4,6-TCP quantitation.

Self-Validating Extraction & GC/MS Protocol

To ensure trustworthiness and data integrity, the following protocol integrates continuous self-validation mechanisms.

Step 1: Sample Acidification & Surrogate Spiking

-

Action : Acidify a 1 L aqueous sample to pH < 2 using 1:1 H₂SO₄. Spike the sample with a known concentration of a surrogate standard (e.g., 2,4,6-Tribromophenol).

-

Causality & Validation : 2,4,6-TCP has a pKa of ~6.0. Acidifying the matrix ensures the phenolic hydroxyl group remains fully protonated. This suppresses ionization, maximizing the analyte's partition coefficient into the non-polar organic extraction solvent. The surrogate standard acts as an internal quality control; because its chemical behavior mimics the target analyte, its final recovery percentage validates the extraction efficiency for the entire batch.

Step 2: Liquid-Liquid Extraction (EPA Method 3510C)

-

Action : Extract the sample serially (three times) with 60 mL aliquots of methylene chloride (CH₂Cl₂) in a separatory funnel.

-

Causality & Validation : Serial extraction leverages the Nernst partition law, achieving a higher absolute recovery than a single large-volume extraction. Methylene chloride is selected for its high volatility and optimal polarity for semivolatile organics.

Step 3: Extract Concentration & Internal Standard Addition

-

Action : Pass the combined organic extract through anhydrous sodium sulfate to remove residual water. Concentrate the extract to 1.0 mL via a Kuderna-Danish apparatus or gentle nitrogen blowdown. Prior to injection, spike with an internal standard (e.g., Phenanthrene-d10).

-

Causality & Validation : Moisture removal prevents GC column stationary phase degradation. The internal standard compensates for minor injection volume variances and instrument drift during the GC/MS run, ensuring quantitative accuracy.

Step 4: GC/MS Analysis (EPA Method 8270D)

-

Action : Inject 1 µL of the extract into a GC/MS system equipped with a non-polar capillary column (e.g., DB-5MS). Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the primary quantitation ions at6[6].

-

Causality & Validation : The characteristic isotopic cluster of three chlorine atoms yields a distinct m/z 196/198/200 ratio. Monitoring these specific ions in SIM mode eliminates matrix background noise, drastically lowering the limit of detection to the low µg/L range required by regulatory frameworks.

Conclusion

The regulatory landscape for 2,4,6-trichlorophenol is driven by its classification as a probable human carcinogen and its multi-faceted mechanisms of cytotoxicity, including oxidative and ER stress. For researchers and environmental scientists, adherence to rigorous, self-validating analytical protocols like EPA Method 8270D is non-negotiable. By understanding the chemical causality behind sample acidification, serial extraction, and isotopic mass spectrometry, laboratories can generate highly trustworthy, defensible data that aligns with stringent EPA and WHO guidelines.

References

-

2,4,6-Trichlorophenol | EPA - U.S. Environmental Protection Agency (epa.gov). 1

-

2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem - National Institutes of Health (nih.gov).3

-

2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed - National Institutes of Health (nih.gov). 4

-

RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI - National Institutes of Health (nih.gov). 2

-

APPENDIX B EPA Methods of Environmental Water Analysis - Lawrence Livermore National Laboratory (llnl.gov). 7

-

Chlorophenols in Drinking-water - World Health Organization (who.int).

-

EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) - U.S. Environmental Protection Agency (epa.gov). 6

-

New Jersey Department of Environmental Protection 2,4,6-Trichlorophenol - New Jersey DEP (nj.gov).5

Sources

- 1. epa.gov [epa.gov]

- 2. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dep.nj.gov [dep.nj.gov]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. aser.llnl.gov [aser.llnl.gov]

HPLC Analysis of Sodium 2,4,6-Trichlorophenolate: A Comprehensive Protocol

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Sodium 2,4,6-trichlorophenolate (Na-TCP) . While Na-TCP is an ionic salt with high water solubility, its analysis via Reversed-Phase Chromatography (RP-HPLC) requires specific attention to pH control to ensure reproducible retention and peak shape.

This guide addresses the critical chemical equilibrium between the phenolate anion and the neutral phenol, providing a self-validating method suitable for quality control (QC) in manufacturing and environmental monitoring.

Introduction & Chemical Logic

The Analyte

Sodium 2,4,6-trichlorophenolate (CAS: 3784-03-0) is the sodium salt of 2,4,6-trichlorophenol (TCP).[1] It is widely used as a fungicide and preservative.

-

Salt Form (Na-TCP): Ionic, highly water-soluble, elutes near the void volume in standard RP-HPLC if not buffered.

-

Acid Form (TCP): Hydrophobic, retained well on C18 columns.

The "Ion Suppression" Strategy

The core scientific principle of this method is Ion Suppression . The pKa of 2,4,6-trichlorophenol is approximately 6.0 - 6.2 [1].

-

At pH > 8.0: The molecule exists as the phenolate anion (

). It is too polar for C18 retention and will elute early with poor peak shape (tailing). -

At pH < 4.0: The molecule is fully protonated to the neutral phenol (

). This form interacts strongly with the hydrophobic C18 stationary phase, resulting in sharp peaks and stable retention times.

Therefore, this protocol utilizes an acidified mobile phase to convert the sodium salt into its neutral acid form in situ during the chromatographic run.

Experimental Protocol

Reagents and Standards

-

Reference Standard: Sodium 2,4,6-trichlorophenolate (>98% purity).[2]

-

Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

-

Water: Milli-Q or HPLC-grade water (18.2 MΩ·cm).

-

Mobile Phase Modifier: Phosphoric Acid (85%, HPLC grade) or Formic Acid.

Instrumentation

-

System: HPLC with binary or quaternary pump.

-

Detector: UV/Vis or Diode Array Detector (DAD).

-

Column: C18 (Octadecylsilane), End-capped.

-

Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18.

-

Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.

-

Chromatographic Conditions

| Parameter | Condition | Logic |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Suppresses ionization; ensures analyte is neutral. |

| Mobile Phase B | Acetonitrile (100%) | Strong solvent for elution. |

| Elution Mode | Isocratic: 60% A / 40% B | Stable baseline for QC; robust retention. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Column Temp | 30°C | Improves mass transfer and reproducibility. |

| Injection Volume | 10 - 20 µL | Dependent on sensitivity requirements. |

| Detection | UV @ 290 nm | |

| Run Time | 15 minutes | TCP typically elutes at 6–9 minutes. |

Sample Preparation (Critical Step)

Direct injection of the salt dissolved in pure water can cause "solvent mismatch" effects, leading to split peaks.

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of Sodium 2,4,6-trichlorophenolate into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

-

Working Standard (50 µg/mL): Dilute the stock solution with the Mobile Phase (NOT pure water).

-

Why? Diluting with the acidic mobile phase pre-converts the salt to the neutral phenol before it hits the column, preventing peak distortion.

-

-

Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter.

Method Validation & Performance

To ensure scientific integrity, the method must be validated against the following criteria:

| Parameter | Acceptance Criteria | Experimental Note |

| System Suitability | %RSD of Area < 1.0% (n=5) | Ensures pump/injector precision. |

| Linearity | Range: 1.0 µg/mL to 100 µg/mL. | |

| Tailing Factor | High tailing indicates insufficient acidification (silanol interactions). | |

| Resolution | If analyzing degradation products (e.g., dichlorophenols). | |

| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Typically ~0.05 µg/mL for UV detection. |

Visualizations

Analytical Workflow

The following diagram illustrates the critical path from salt sample to data, highlighting the acidification step.

Figure 1: Analytical workflow emphasizing the pre-column acidification of the sodium salt sample.

Chemical Equilibrium Logic

Understanding the pH dependence is vital for troubleshooting.

Figure 2: Impact of pH on the chemical state of 2,4,6-trichlorophenol and chromatographic performance.

Troubleshooting Guide

-

Problem: Peak Splitting or Doublet Peaks.

-

Cause: Sample solvent pH is too high compared to mobile phase.

-

Solution: Ensure the sample is diluted in the mobile phase (pH 2.5) before injection.

-

-

Problem: Retention Time Drift.

-

Cause: Mobile phase pH fluctuation.

-

Solution: Use a buffer (Phosphate) rather than just acidulated water if drift persists.

-

-

Problem: High Backpressure.

-

Cause: Precipitation of the salt in high organic mobile phase (rare, but possible at high concentrations).

-

Solution: Ensure solubility limits are not exceeded; wash column with 50:50 MeOH:Water.

-

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6914, 2,4,6-Trichlorophenol. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by HPLC/TS/MS or UV Detection. Retrieved from [Link]

Sources

The Quintessential Standard: A Guide to Using Sodium 2,4,6-Trichlorophenolate as a Certified Reference Material

In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality and reliability of reference materials. This guide provides an in-depth exploration of sodium 2,4,6-trichlorophenolate as a Certified Reference Material (CRM). It is designed for researchers, scientists, and drug development professionals who demand exacting standards in their analytical workflows. Herein, we delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative standards, ensuring your measurements are not just accurate, but unequivocally defensible.

Foundational Principles: The Role and Significance of a Certified Reference Material

A Certified Reference Material is the cornerstone of analytical quality assurance, providing a direct and unbroken chain of traceability to internationally recognized standards. Unlike a standard reagent, a CRM is characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The use of a CRM for sodium 2,4,6-trichlorophenolate is critical for applications such as environmental monitoring, and quality control in industrial processes.

The selection of sodium 2,4,6-trichlorophenolate as a CRM is predicated on its relevance as a priority pollutant and its suitability for various analytical techniques. Its sodium salt form offers enhanced stability and solubility in polar solvents compared to its acidic counterpart, 2,4,6-trichlorophenol, making it a more practical choice for the preparation of stock and working standards.

The Certified Reference Material: Sodium 2,4,6-Trichlorophenolate at a Glance

A CRM for sodium 2,4,6-trichlorophenolate is produced and certified under stringent quality management systems, such as ISO 17034, which outlines the general requirements for the competence of reference material producers. The certificate of analysis (CoA) is a critical document that accompanies the CRM, providing essential information for its correct use.

Table 1: Representative Certificate of Analysis for a 2,4,6-Trichlorophenol Certified Reference Material in Methanol

| Parameter | Certified Value | Uncertainty | Basis of Certification |

| Analyte | 2,4,6-Trichlorophenol | ||

| CAS Number | 88-06-2 | ||

| Concentration | 0.98 mg/mL | 3% (relative expanded uncertainty, k=2) | Gravimetric preparation from a high-purity material and verification by chromatographic methods. |

| Solvent | Methanol | ||

| Traceability | Traceable to the International System of Units (SI) through a primary standard from a National Metrology Institute (NMI). |

Note: The table above is a representative example based on a publicly available Certificate of Analysis[1]. The actual certified values and uncertainties may vary between different CRM producers and batches. Always refer to the CoA provided with the specific CRM.

Core Applications and Methodologies

The utility of a sodium 2,4,6-trichlorophenolate CRM spans a range of analytical techniques. Its primary applications include the calibration of analytical instruments, validation of new analytical methods, and as a quality control material to monitor the performance of routine analyses.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve chromatographic peak shape and sensitivity.

This protocol details the preparation of calibration standards and the derivatization of 2,4,6-trichlorophenol to its more volatile acetate ester for subsequent GC-MS analysis.

1. Preparation of Stock and Working Standards:

-

Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sodium 2,4,6-trichlorophenolate CRM. Note that the mass of the sodium salt must be corrected to the mass of the free phenol. The conversion factor is the ratio of the molecular weight of 2,4,6-trichlorophenol (197.45 g/mol ) to that of sodium 2,4,6-trichlorophenolate (219.43 g/mol ), which is approximately 0.90. Dissolve the corrected mass in a 100 mL volumetric flask with methanol.

-

Working Standards (0.1 - 10 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with methanol.

2. Derivatization Procedure (Acetylation):

-

In a 10 mL screw-cap vial, add 1 mL of the working standard or sample.

-

Add 100 µL of acetic anhydride and 1 mL of a saturated solution of potassium carbonate.

-

Vortex the vial vigorously for 1 minute.

-

Add 1 mL of hexane and vortex for another minute to extract the derivatized 2,4,6-trichlorophenyl acetate.

-

Allow the layers to separate and carefully transfer the upper hexane layer to a GC vial.

3. GC-MS Instrumental Parameters:

| Parameter | Setting |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless) |

| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ion (m/z) | To be determined based on the mass spectrum of the derivatized compound |

| Qualifier Ions (m/z) | To be determined based on the mass spectrum of the derivatized compound |

4. Quality Control:

-

A calibration curve should be generated at the beginning of each analytical run with a correlation coefficient (r²) of ≥ 0.995.

-

A continuing calibration verification (CCV) standard should be analyzed every 10-15 samples to monitor instrument performance.

-

A method blank and a laboratory control sample (LCS) should be included in each batch of samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. For the analysis of chlorophenols, reversed-phase HPLC with UV or mass spectrometric detection is commonly used.

This protocol describes the pre-column derivatization of 2,4,6-trichlorophenol with 4-nitrobenzoyl chloride to enhance its UV absorbance and chromatographic retention.

1. Preparation of Stock and Working Standards:

-

Follow the same procedure as described in Protocol 1 to prepare stock and working standards of sodium 2,4,6-trichlorophenolate in methanol.

2. Derivatization Procedure:

-